molecular formula C19H14N4O2 B4517355 3-methyl-6-phenyl-N-(pyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-methyl-6-phenyl-N-(pyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B4517355
M. Wt: 330.3 g/mol
InChI Key: QPDSHEICYGQSQH-UHFFFAOYSA-N
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Description

3-Methyl-6-phenyl-N-(pyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound characterized by a fused oxazole-pyridine core substituted with methyl, phenyl, and pyridin-2-yl groups. Its molecular architecture combines electrophilic oxazole rings and nucleophilic pyridine moieties, enabling diverse reactivity and interactions with biological targets. The carboxamide group at position 4 enhances its solubility and capacity for hydrogen bonding, critical for pharmacological applications .

Properties

IUPAC Name

3-methyl-6-phenyl-N-pyridin-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2/c1-12-17-14(18(24)22-16-9-5-6-10-20-16)11-15(21-19(17)25-23-12)13-7-3-2-4-8-13/h2-11H,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDSHEICYGQSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-phenyl-N-(pyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-phenyl-N-(pyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation. For instance, research has shown that derivatives of oxazolo[5,4-b]pyridine compounds exhibit selective cytotoxicity against various cancer cell lines, including breast and lung cancers. The structure of 3-methyl-6-phenyl-N-(pyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide allows for interactions with the ATP-binding sites of kinases, leading to reduced tumor growth in preclinical models.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria. The presence of the pyridine moiety is thought to enhance its interaction with bacterial membranes, disrupting cellular integrity and leading to bacterial death.

Pharmacological Studies

Pharmacokinetic studies of this compound suggest favorable absorption and distribution characteristics. In vitro studies demonstrate moderate solubility and permeability, which are critical for oral bioavailability.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry reported on a series of oxazolo[5,4-b]pyridine derivatives where this compound was identified as a lead compound due to its significant inhibitory effects on cancer cell lines. The study utilized a panel of assays to assess cell viability and apoptosis induction.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial efficacy, researchers tested the compound against a range of pathogenic bacteria. The results indicated that it exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests potential for development as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-methyl-6-phenyl-N-(pyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Their Effects

Compound Name Substituents Key Differences Pharmacological Implications
3-Methyl-6-phenyl-N-(pyridin-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide Pyridin-3-yl at N-position Pyridine nitrogen position altered (2-yl vs. 3-yl) Reduced binding affinity to kinase targets due to steric hindrance
N-(3-Chloro-4-methylphenyl)-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide Chloro-methylphenyl and ethyl-pyrazole substituents Bulky hydrophobic groups enhance membrane permeability but reduce aqueous solubility Improved anticancer activity against tyrosine kinase pathways
6-Cyclopropyl-N-(3,4-dimethoxybenzyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide Cyclopropyl and dimethoxybenzyl groups Cyclopropyl enhances metabolic stability; dimethoxybenzyl increases π-π stacking with aromatic residues in enzymes Potent antiviral activity via HIV integrase inhibition
3-Methyl-6-phenyl-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide Thiadiazolylidene substituent Thiadiazole introduces sulfur-based electrophilicity, altering redox properties Broader antimicrobial spectrum but higher cytotoxicity

Reactivity and Stability

  • Hydrolysis Sensitivity : The carboxamide group in the target compound undergoes slower hydrolysis under acidic conditions compared to derivatives with electron-withdrawing substituents (e.g., chloro-phenyl), which accelerate degradation .
  • Oxazole Ring Reactivity : Electrophilic substitution at the oxazole ring is less favored in the target compound than in analogs with electron-donating groups (e.g., methoxy), which stabilize transition states .
  • Metabolic Stability : Cyclopropyl-containing analogs exhibit longer half-lives in vivo due to resistance to cytochrome P450 oxidation, whereas pyridin-2-yl derivatives show faster hepatic clearance .

Table 2: Target-Specific Efficacy and Selectivity

Compound Primary Target IC50 (nM) Selectivity Ratio (vs. Off-Targets)
Target Compound EGFR Kinase 12.3 ± 1.2 8.5-fold (vs. HER2)
N-(3-Chloro-4-methylphenyl)-6-(1-ethylpyrazol-3-yl) analog BRAF V600E 8.9 ± 0.7 3.2-fold (vs. WT BRAF)
6-Cyclopropyl-N-(dimethoxybenzyl) analog HIV Integrase 5.4 ± 0.3 >50-fold (vs. human polymerases)
Thiadiazolylidene analog Bacterial DNA Gyrase 22.1 ± 2.1 12-fold (vs. Topoisomerase IV)

The target compound demonstrates moderate EGFR inhibition but lags behind cyclopropyl-containing analogs in antiviral potency. Its selectivity profile, however, is superior to pyridin-3-yl derivatives, which exhibit off-target binding to adrenergic receptors .

Biological Activity

3-methyl-6-phenyl-N-(pyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (CAS Number: 1190242-35-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The compound's molecular formula is C19H14N4O2C_{19}H_{14}N_{4}O_{2} with a molecular weight of 330.3 g/mol. The structure features a complex arrangement that contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₄N₄O₂
Molecular Weight330.3 g/mol
CAS Number1190242-35-3

Anticancer Activity

Recent studies indicate that derivatives of oxazolo[5,4-b]pyridine exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrate that these compounds can induce apoptosis and inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Neuropharmacological Effects

Research has shown that the compound may interact with gamma-aminobutyric acid (GABA) receptors, which are critical in mediating inhibitory neurotransmission in the central nervous system. Compounds structurally related to this compound have been identified as selective GABA-A receptor ligands, suggesting potential applications in treating anxiety and other neurological disorders .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory responses has also been studied. It has been reported that certain derivatives can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key transcription factor involved in inflammation . This inhibition could lead to therapeutic strategies for conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the pyridine and oxazole rings can significantly alter its binding affinity and selectivity towards biological targets. For instance, substituents on the phenyl ring have been shown to enhance anticancer potency .

Case Studies

  • Anticancer Efficacy : A study evaluated the efficacy of a series of oxazolo[5,4-b]pyridine derivatives against breast cancer cell lines. The results indicated that specific modifications led to increased cytotoxicity compared to standard chemotherapeutics .
  • Neuropharmacological Assessment : In vivo studies demonstrated that compounds similar to this compound exhibited anxiolytic effects in rodent models, supporting their potential use in treating anxiety disorders .

Q & A

Q. What synthetic strategies are optimal for constructing the [1,2]oxazolo[5,4-b]pyridine core in this compound?

The synthesis of the [1,2]oxazolo[5,4-b]pyridine core typically involves cyclization reactions between pyridine derivatives and nitrile oxides or via [3+2] cycloadditions. Key steps include:

  • Precursor preparation : Use 2-amino-5-bromo-pyridine derivatives to introduce substituents at the 6-position (phenyl group) via Suzuki coupling .
  • Cyclization : Employ chlorinated solvents (e.g., dichloromethane) with catalysts like Cu(I) to facilitate oxazole ring formation .
  • Post-functionalization : Introduce the pyridin-2-yl carboxamide group via nucleophilic acyl substitution using coupling agents (e.g., EDC/HOBt) .

Table 1 : Comparison of Synthetic Routes

MethodYield (%)Key ConditionsReference
Cycloaddition65–78Cu(I), DCM, 60°C, 12h
Stepwise cyclization45–60Pd(PPh₃)₄, THF, reflux

Q. How does the chloro-substituted phenyl group influence the compound’s physicochemical properties?

The chloro-substituted phenyl group enhances lipophilicity (logP increase by ~1.2 units) and steric bulk, affecting solubility and binding affinity. Methodological approaches include:

  • Computational modeling : Use DFT calculations to assess electronic effects (e.g., Hammett σ constants) .
  • Solubility assays : Measure logD values in octanol/water systems with HPLC-UV quantification .
  • X-ray crystallography : Resolve crystal structures to analyze steric interactions with target proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across assays)?

Contradictions often arise from assay conditions or target promiscuity. Mitigation strategies:

  • Standardized assays : Use orthogonal methods (e.g., SPR for binding affinity vs. cell-based viability assays) .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
  • Data normalization : Apply Z-score transformation to account for inter-laboratory variability .

Table 2 : Case Study of IC₅₀ Variability

Assay TypeIC₅₀ (nM)Cell LineReference
MTT viability120 ± 15HeLa
Caspase-3 activation85 ± 10A549
SPR (EGFR binding)220 ± 30Recombinant EGFR

Q. What advanced techniques validate the compound’s regioselectivity in electrophilic substitutions?

Regioselectivity is critical for functionalizing the oxazole ring. Methods include:

  • Isotopic labeling : Use ¹³C NMR to track substitution patterns during halogenation .
  • Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy to identify rate-determining steps .
  • Computational docking : Predict reactive sites using Fukui indices derived from quantum mechanical calculations .

Q. How can researchers optimize the compound’s metabolic stability without compromising target binding?

Strategies to balance stability and efficacy:

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) at the pyridine nitrogen .
  • Metabolite identification : Use LC-MS/MS to profile hepatic microsomal degradation pathways .
  • SAR-driven modifications : Replace the methyl group with trifluoromethyl to block CYP450 oxidation .

Methodological Guidelines

Q. Experimental Design for SAR Studies

  • Variable selection : Systematically vary substituents at positions 3 (methyl) and 6 (phenyl) while maintaining the carboxamide group .
  • Control groups : Include analogs with isosteric replacements (e.g., oxazole → thiazole) to isolate electronic effects .
  • Data validation : Use ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across triplicate experiments .

Q. Addressing Synthetic Challenges

  • Purification : Employ preparative HPLC with C18 columns (ACN/water gradient) to isolate high-purity fractions (>98%) .
  • Scale-up : Transition from batch to flow chemistry for improved heat transfer and yield consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-6-phenyl-N-(pyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
3-methyl-6-phenyl-N-(pyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

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